molecular formula C14H18N2O2 B269064 N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide

N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide

Katalognummer B269064
Molekulargewicht: 246.3 g/mol
InChI-Schlüssel: OLWDURPOTWEJTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied in the scientific community due to its potential therapeutic applications. BAY 41-2272 belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of physiological effects.

Wirkmechanismus

BAY 41-2272 works by activating the sGC enzyme, which is responsible for the production of cyclic guanosine monophosphate (cGMP) in the body. cGMP is a signaling molecule that plays a critical role in regulating various physiological processes, such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing the levels of cGMP, BAY 41-2272 can improve blood flow and reduce inflammation in the body.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a range of biochemical and physiological effects. In addition to its vasodilatory effects, BAY 41-2272 has been shown to reduce inflammation, inhibit platelet aggregation, and improve endothelial function. BAY 41-2272 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of BAY 41-2272 is its specificity for the sGC enzyme, which makes it a valuable tool for studying the role of cGMP in various physiological processes. However, one of the limitations of BAY 41-2272 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Zukünftige Richtungen

There are several future directions for research on BAY 41-2272. One area of interest is the potential use of BAY 41-2272 in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective sGC activators that can be used in clinical settings. Finally, there is a need for further research on the long-term effects of BAY 41-2272 in vivo, particularly in the context of chronic disease conditions.

Synthesemethoden

The synthesis of BAY 41-2272 is a multi-step process that involves the reaction of various chemicals in a controlled environment. The first step involves the preparation of 4-aminophenylcyclopropanecarboxylic acid, which is then reacted with butyryl chloride to form the butyrylamide derivative. The final step involves the reaction of the butyrylamide derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base to form BAY 41-2272.

Wissenschaftliche Forschungsanwendungen

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs. BAY 41-2272 has been shown to improve pulmonary arterial hypertension in animal models and has shown promising results in clinical trials.

Eigenschaften

Produktname

N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide

Molekularformel

C14H18N2O2

Molekulargewicht

246.3 g/mol

IUPAC-Name

N-[4-(butanoylamino)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C14H18N2O2/c1-2-3-13(17)15-11-6-8-12(9-7-11)16-14(18)10-4-5-10/h6-10H,2-5H2,1H3,(H,15,17)(H,16,18)

InChI-Schlüssel

OLWDURPOTWEJTI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2

Kanonische SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.